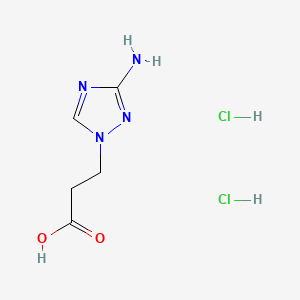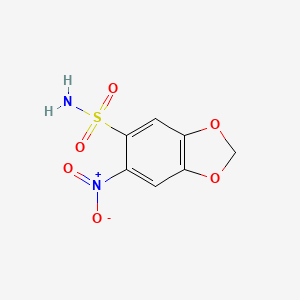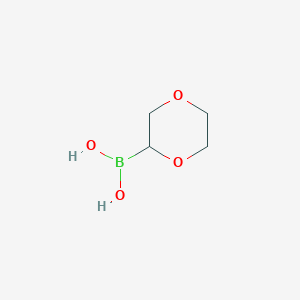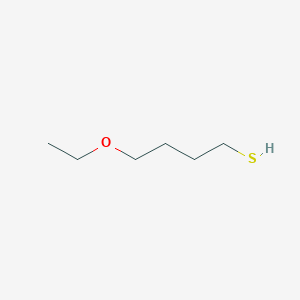
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride is a heterocyclic organic compound that features a triazole ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The triazole ring is known for its stability and versatility, making it a valuable scaffold in drug design and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride typically involves the cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine . Another common method is the 1,3-dipolar cycloaddition of hydrazonoyl derivatives and carbodiimides . These methods often require harsh reaction conditions and multi-step processes, which can be a drawback.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to enhance reaction efficiency and yield . This method has been shown to be effective in reducing reaction times and improving product purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions typically require controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. For instance, it inhibits catalase, leading to an increase in hydrogen peroxide levels, which can induce oxidative stress . This compound can also interact with enzymes involved in histidine biosynthesis, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: A closely related compound with similar inhibitory properties.
2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid:
Uniqueness
What sets 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid dihydrochloride apart is its specific structure, which allows for unique interactions with biological targets and its versatility in chemical reactions. Its ability to act as both an inhibitor and a building block for more complex molecules makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C5H10Cl2N4O2 |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
3-(3-amino-1,2,4-triazol-1-yl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C5H8N4O2.2ClH/c6-5-7-3-9(8-5)2-1-4(10)11;;/h3H,1-2H2,(H2,6,8)(H,10,11);2*1H |
InChI Key |
FPBXFWXXDYPUGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCC(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-Fluoro-2-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13480123.png)


![rac-(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13480136.png)


![2-Azaspiro[3.3]heptane-6-sulfonyl fluoride; trifluoroacetic acid](/img/structure/B13480153.png)

![6-(Dimethylamino)benzo[d]thiazole-2-carbaldehyde](/img/structure/B13480173.png)
![6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinolin]-1'-one](/img/structure/B13480177.png)




